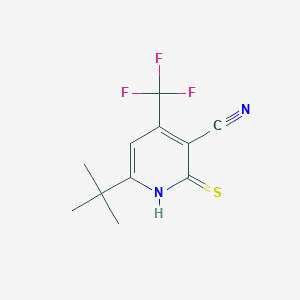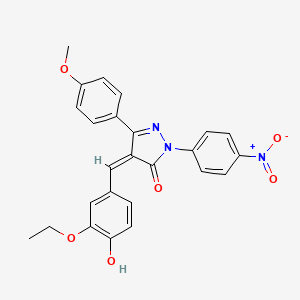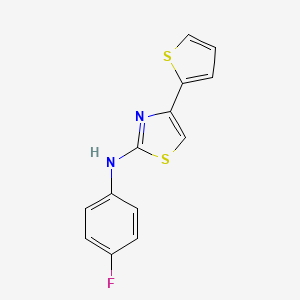
6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile, also known as DPC-423, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as pyridinecarbonitriles, which have been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is not fully understood. However, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a potential candidate for the treatment of cancer. In addition, 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a potential candidate for the treatment of various inflammatory and cancerous diseases. Another advantage is its potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. However, one of the limitations of using 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile in lab experiments is its relatively complex synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions for research on 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile. One potential direction is to further investigate its mechanism of action, particularly with regard to its inhibition of NF-κB and COX-2. Another potential direction is to investigate its potential as a therapeutic agent for various inflammatory and cancerous diseases. In addition, further research is needed to investigate its potential as a treatment for oxidative stress-related diseases. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile, which may increase its availability for research purposes.
合成方法
The synthesis of 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a multi-step process that involves the reaction of various chemical reagents. The initial step involves the reaction of tert-butyl acrylate with thiourea to form 6-tert-butyl-2-thioxo-1,2-dihydropyridine-3-carboxylic acid. This intermediate is then reacted with trifluoroacetic anhydride to form 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid. The final step involves the reaction of this intermediate with cyanogen bromide to form 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile.
科学研究应用
6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
6-tert-butyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S/c1-10(2,3)8-4-7(11(12,13)14)6(5-15)9(17)16-8/h4H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXISBWHJGJYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=S)N1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5976112.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5976116.png)
![2-[benzyl(4-biphenylylmethyl)amino]ethanol](/img/structure/B5976132.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5976138.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5976142.png)
![4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5976143.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5976157.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5976159.png)
![4-[(2-furylmethyl)thio]-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5976172.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-phenyl-4-quinolinecarboxamide](/img/structure/B5976181.png)

![4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5976208.png)
![2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976212.png)